![molecular formula C9H6F3NO2 B13596248 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenyl chain, which is further connected to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrobenzaldehyde and 3,3,3-trifluoropropene.
Reaction Conditions: The key step involves the Wittig reaction, where 3-nitrobenzaldehyde reacts with a phosphonium ylide derived from 3,3,3-trifluoropropene. This reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Addition: The double bond in the propenyl chain can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Major Products:
Reduction: 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene involves its interaction with specific molecular targets:
Molecular Targets: The nitro group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular processes by binding to active sites of enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
- 3,3,3-Trifluoro-1-propanol
- 3,3,3-Trifluoro-1-propanamine hydrochloride
- 5,5,5-Trifluoropentanoic acid
Comparison: 1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene is unique due to the presence of both a trifluoromethyl group and a nitrobenzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1-nitro-3-[(E)-3,3,3-trifluoroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-6H/b5-4+ |
InChI Key |
ZWZFNZQPQSEOFG-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






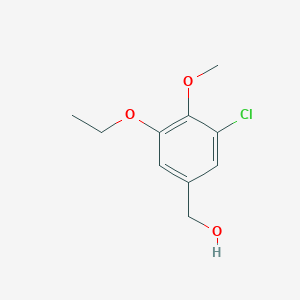

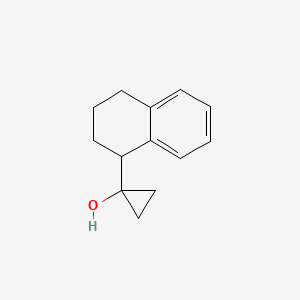
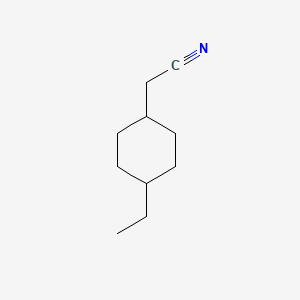



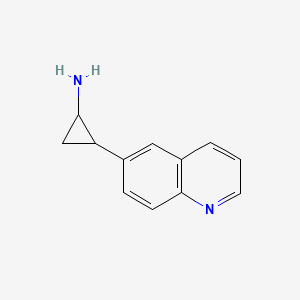
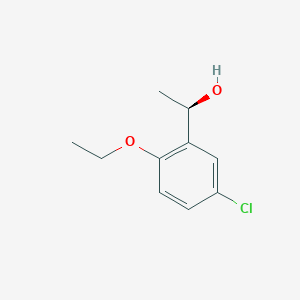
![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
